L-Carnitine-d9
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Overview
Description
L-Carnitine-d9: L-Carnitine is an endogenous molecule involved in fatty acid metabolism, biosynthesized within the human body using amino acids such as L-lysine and L-methionine . The deuterium labeling in this compound allows for its use in various scientific research applications, particularly in metabolic studies and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Carnitine-d9 is synthesized by incorporating deuterium into the L-Carnitine molecule. The process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. One common method is the catalytic hydrogenation of L-Carnitine in the presence of deuterium gas .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated precursors. The process is optimized for high yield and purity, often employing advanced techniques such as liquid chromatography and mass spectrometry for quality control .
Chemical Reactions Analysis
Types of Reactions: L-Carnitine-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form trimethylamine-N-oxide (TMAO) via gut microbial metabolism.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Deuterium atoms in this compound can be substituted with hydrogen under certain conditions, although this is typically avoided in research applications.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen and specific enzymes such as flavin monooxygenases.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products Formed:
Trimethylamine-N-oxide (TMAO): Formed via oxidation.
Deuterium-substituted derivatives: Formed via substitution reactions.
Scientific Research Applications
Chemistry: L-Carnitine-d9 is used as a tracer in metabolic studies to understand the pathways and kinetics of L-Carnitine in the body .
Biology: In biological research, this compound helps in studying the role of L-Carnitine in cellular metabolism and energy production .
Medicine: this compound is used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of L-Carnitine in the human body .
Industry: In the nutraceutical industry, this compound is used to develop and test dietary supplements aimed at improving metabolic health .
Mechanism of Action
L-Carnitine-d9 functions similarly to L-Carnitine by transporting long-chain fatty acids into the mitochondria for degradation by β-oxidation . This process is crucial for energy production in cells. The deuterium labeling allows researchers to track and study the metabolic pathways and interactions of L-Carnitine in the body .
Comparison with Similar Compounds
L-Carnitine: The non-labeled version of L-Carnitine-d9, widely used in metabolic studies and supplements.
Acetyl-L-Carnitine: An acetylated form of L-Carnitine, known for its role in brain health and cognitive function.
Propionyl-L-Carnitine: A propionylated form used in cardiovascular health research.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it possible to trace the compound’s metabolic fate with high precision, offering insights that are not achievable with non-labeled analogs .
Properties
Molecular Formula |
C7H15NO3 |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(3R)-3-hydroxy-4-[tris(trideuteriomethyl)azaniumyl]butanoate |
InChI |
InChI=1S/C7H15NO3/c1-8(2,3)5-6(9)4-7(10)11/h6,9H,4-5H2,1-3H3/t6-/m1/s1/i1D3,2D3,3D3 |
InChI Key |
PHIQHXFUZVPYII-SAQLGWHKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C[C@@H](CC(=O)[O-])O)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.